molecular formula C19H22N6OS B2553611 1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-07-8

1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2553611
CAS No.: 863459-07-8
M. Wt: 382.49
InChI Key: ZJVRPXQCOYGANE-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a complex structure combining an azepane ring, a p-tolyl-substituted triazolopyrimidine core, and a thioether linker, a design that suggests potential as a scaffold for investigating protein-ligand interactions. Compounds with similar structural motifs, such as the azepan-1-yl group and fused heterocyclic systems, are frequently explored in the development of kinase inhibitors . The triazolopyrimidine core is a privileged structure in medicinal chemistry known for its ability to mimic purine bases, allowing it to interact with the ATP-binding sites of various enzymes . While the specific mechanism of action for this compound requires experimental validation, analogous molecules have been identified as inhibitors of key enzymes. For instance, a structurally related 1-(azepan-1-yl) adduct has been documented to target 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), a mitochondrial enzyme involved in metabolic pathways . Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel bioactive molecules targeting kinases and other enzyme families . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-14-6-8-15(9-7-14)25-18-17(22-23-25)19(21-13-20-18)27-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRPXQCOYGANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (CAS Number: 863459-07-8) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C19H22N6OS
  • Molecular Weight : 382.5 g/mol
  • Structure : The compound features a triazolo-pyrimidine scaffold linked to an azepane moiety and a thioether group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the triazolo-pyrimidine structure is known to enhance binding affinity to various targets, potentially leading to inhibition of tumor growth and modulation of inflammatory responses.

In Vitro Studies

Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • Methods : Cytotoxicity was assessed using the MTT assay.
Compound Cell Line IC50 (μM)
This compoundA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate significant cytotoxicity, particularly against the A549 and MCF-7 cell lines.

Mechanistic Insights

The compound's ability to inhibit c-Met kinase was highlighted in studies where it exhibited comparable potency to established inhibitors like Foretinib. The binding interactions were characterized by docking studies that revealed a U-shaped conformation at the ATP-binding site, suggesting a competitive inhibition mechanism.

Case Study 1: c-Met Inhibition

In a study focused on the development of triazolo-pyrimidine derivatives, this compound was synthesized and evaluated for its c-Met inhibitory activity. It was found to induce apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle, highlighting its potential as an anti-cancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the triazolo-pyrimidine core could enhance biological activity. Compounds with halogen substitutions showed varying degrees of cytotoxicity, indicating that specific functional groups play a crucial role in modulating activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and analogues:

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound Triazolo[4,5-d]pyrimidine p-Tolyl Thioether-linked ethanone + azepan-1-yl Thioether, azepan, ketone
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone Triazolo[4,5-d]pyrimidine Benzyl Piperazinyl-linked ethanone + 4-chlorophenyl Piperazine, chlorophenyl
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl Piperazinyl-linked ethanone + phenoxy Ethoxy, phenoxy, piperazine
TP-5 (3-benzyl-7-(4-methylpiperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine) Triazolo[4,5-d]pyrimidine Benzyl 4-Methylpiperazinyl Methylpiperazine
Ticagrelor Analogues (e.g., 16m, 7u) Triazolo[4,5-d]pyrimidine Cyclopentyl/carbohydrate Thioether-linked propanol/carbohydrate Thioether, cyclopropane

Key Observations :

  • Thioether vs. Ether Linkages: The thioether in the target compound may enhance metabolic stability compared to ether-linked analogues (e.g., phenoxy in ) due to sulfur’s lower electronegativity and resistance to oxidative cleavage .
  • Aryl Groups : The p-tolyl group (methyl-substituted phenyl) in the target compound introduces moderate hydrophobicity, compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., 4-ethoxyphenyl in ), which could influence solubility and target affinity.

Physicochemical and Pharmacokinetic Properties

  • However, the thioether may mitigate this by offering polarizability .
  • Metabolic Stability: Thioethers (target compound) are generally more stable than ethers (e.g., phenoxy in ) against cytochrome P450-mediated oxidation, suggesting longer half-life .

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